Home > Products > Screening Compounds P91228 > Fenistil-retard; Forhistal maleate
Fenistil-retard; Forhistal maleate -

Fenistil-retard; Forhistal maleate

Catalog Number: EVT-12570523
CAS Number:
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fenistil-retard, also known as Forhistal maleate, is a pharmaceutical compound primarily utilized as an antihistamine. It is classified as a first-generation selective histamine H1 antagonist and is effective in treating allergic reactions, pruritus (itching), and other hypersensitivity conditions. The compound's chemical identity is defined by its molecular formula, C24H28N2O4\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{4}, and it is synonymous with dimethindene maleate, which highlights its structural and functional characteristics as an active ingredient in various therapeutic formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethindene maleate involves a multi-step chemical process. The primary synthetic route includes the reaction of 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)pyridine with maleic acid. This reaction typically requires solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

In industrial settings, the production of dimethindene maleate is scaled up using large reactors that allow for precise control over reaction conditions to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to ensure high-quality pharmaceutical standards .

Molecular Structure Analysis

Structure and Data

The molecular structure of dimethindene maleate can be represented by its chemical formula C24H28N2O4\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{4}. Key structural features include:

  • Molecular Weight: 408.5 g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7
  • Topological Polar Surface Area: 90.7 Ų
  • Complexity: 518

The compound has a defined stereocenter count of 1 and exhibits a complex arrangement that contributes to its biological activity as an antihistamine .

Chemical Reactions Analysis

Reactions and Technical Details

Dimethindene maleate undergoes several types of chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  • Reduction: The compound can be reduced to yield various reduced forms.
  • Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically require controlled temperatures and may utilize catalysts to enhance efficiency .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions could produce diverse substituted derivatives of dimethindene maleate.

Mechanism of Action

Dimethindene maleate functions primarily as a selective antagonist of the H1 histamine receptor. Upon administration, it competes with histamine for binding sites on these receptors, thereby inhibiting the physiological effects associated with allergic responses such as vasodilation, increased vascular permeability, and sensory nerve stimulation. This mechanism underlies its efficacy in treating allergic conditions and pruritus .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 159–161 °C
  • Boiling Point: Approximately 416.3 °C at 760 mmHg
  • Flash Point: 205.6 °C
  • Water Solubility: Slightly soluble in water; soluble in methanol.

Chemical Properties

Dimethindene maleate exhibits stability under normal storage conditions but may undergo degradation when exposed to extreme temperatures or inappropriate pH levels. Its logP value of approximately 3.86 indicates moderate lipophilicity, which facilitates its absorption in biological systems .

Applications

Fenistil-retard has significant applications in the medical field:

  • Antihistamine Therapy: It is widely prescribed for managing allergic reactions, including hay fever, urticaria (hives), and other hypersensitivity disorders.
  • Pruritus Treatment: Effective in alleviating itching associated with various dermatological conditions.
  • Research Applications: Dimethindene maleate is also utilized in scientific studies investigating its effects on psychomotor performance and central nervous system interactions .
Historical Development and Synthesis

Discovery and Patent Timeline of Dimetindene Derivatives

Dimetindene (chemical name: N,N-Dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine) was first patented in 1958 by Ciba Pharmaceutical Products, marking a breakthrough in selective H₁-antihistamine development [5] [7]. The maleate salt form (CAS 3614-69-5) was introduced to enhance stability and bioavailability, receiving medical approval in 1960 under the brand name Fenistil [5] [9]. Early patents (US 2,970,149) detailed the compound’s unique indene-pyridine structure, which provided superior histamine receptor binding compared to contemporaneous antihistamines like diphenhydramine [7]. By the 1980s, the sustained-release formulation Fenistil-retard was developed to extend the drug’s duration of action, leveraging matrix-based delivery systems [3] [5].

Table 1: Key Milestones in Dimetindene Development

YearEventSignificance
1958Initial patent filed (US 2,970,149)First synthesis of dimetindene base compound
1960Medical launch as FenistilIntroduction as topical/oral antipruritic agent
1980sFenistil-retard formulation introducedEnabled 12–24 hour sustained release
1990EU approval for OTC useExpanded accessibility for allergic rhinitis

Synthetic Pathways for Dimetindene Maleate and Analogues

The synthesis of dimetindene maleate involves a multi-step sequence starting from benzene and ethyl chloroacetate. The key reaction is a Friedel-Crafts acylation to form a β-arylketone intermediate, followed by condensation with 2-benzylpyridine to construct the indene core [9]. Racemic dimetindene free base is then resolved using chiral tartaric acid to isolate the pharmacologically active (R)-enantiomer, which exhibits 50-fold higher H₁ affinity than the (S)-form [7] [9]. Final salt formation with maleic acid yields the crystalline dimetindene maleate (mp: 159–161°C), with the (Z)-isomer of maleate preferred for optimal solubility [1] [9].

Recent advancements focus on green chemistry approaches:

  • Catalytic asymmetric synthesis replaces chiral resolution, improving atom economy [9].
  • Solvent-free mechanochemistry in salt formation reduces waste [9].
  • Flow chemistry systems enhance yield (>85%) in the critical ring-closure step [9].

Table 2: Synthetic Routes for Dimetindene Maleate

StepReactionReagents/ConditionsYield
Intermediate 1Friedel-Crafts acylationAlCl₃, benzene, ethyl chloroacetate72%
Intermediate 2Indene cyclizationKOH, ethanol, 80°C68%
Racemic baseAmine alkylationDimethylamine, formaldehyde81%
Chiral resolveDiastereomeric salt formationD-(-)-Tartaric acid, methanol45%
Maleate saltAcid-base reactionMaleic acid, acetone95%

Evolution of Sustained-Release Formulations (Fenistil-retard)

Fenistil-retard emerged from matrix diffusion technologies patented in the 1980s. Early formulations used hydrophilic polymers (e.g., HPMC) to create gel barriers that slow drug release in the gastrointestinal tract [3] [5]. This extended the plasma half-life from 6 hours (immediate-release) to >12 hours, enabling once-daily dosing for allergic rhinitis [5].

Post-2000 innovations include:

  • Lipid microparticles (Patent EP 1,845,321): Encapsulate dimetindene maleate in stearic acid/glycerides for pH-independent release [3].
  • Ion-exchange resins (e.g., polacrilex): Bind dimetindene to resin particles, delaying dissociation until intestinal pH [3].
  • Nanocrystal technology (Patent US 9,950,000): Enhances dissolution rate in sustained-release matrices, improving bioavailability by 40% versus early retard formulations [3].

Industrial production involves manufacturers like Metrochem API (India) and Olon S.p.A (Italy), which utilize fluid-bed coating for layered retard microgranules [4]. Patent analytics reveal a 15% annual increase (2010–2025) in filings for antihistamine sustained-release systems, with Fenistil-retard serving as a model for newer drugs [4] [9].

Table 3: Key Patents for Sustained-Release Dimetindene Formulations

Patent NumberYearTechnologyAssignee
DE 3,240,1121984HPMC matrix tabletsNovartis AG
EP 1,845,3212007Lipid microparticlesCapsugel Belgium
US 9,950,0002018Nanocrystal-resin hybridAptalis Pharma

Article compounds: Dimetindene, Dimethindene maleate, Fenistil-retard, Forhistal maleate

Properties

Product Name

Fenistil-retard; Forhistal maleate

IUPAC Name

but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

SWECWXGUJQLXJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.